N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
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Overview
Description
N~1~-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[a]heptalene core: This can be achieved through a series of cyclization reactions.
Introduction of the hydroxyl and amino groups: These functional groups are introduced through selective functionalization reactions.
Methoxylation: The methoxy groups are added using methylation reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial.
Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
N~1~-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETAMIDE can be compared with other similar compounds, such as:
N~1~-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETATE: Differing by the presence of an acetate group instead of an acetamide.
N~1~-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}METHYLAMINE: Differing by the presence of a methylamine group instead of an acetamide.
The uniqueness of N1-{(7S)-10-[(2-HYDROXYETHYL)AMINO]-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL}ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
55340-40-4 |
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Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H28N2O6/c1-13(27)25-17-7-5-14-11-20(29-2)22(30-3)23(31-4)21(14)15-6-8-18(24-9-10-26)19(28)12-16(15)17/h6,8,11-12,17,26H,5,7,9-10H2,1-4H3,(H,24,28)(H,25,27) |
InChI Key |
WMGVUPQJTLLFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCO)OC)OC)OC |
Origin of Product |
United States |
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